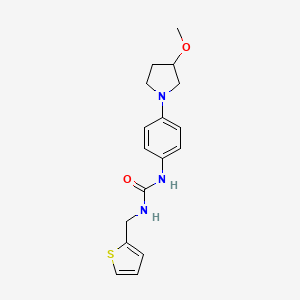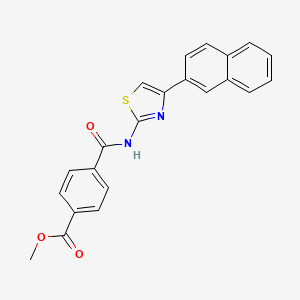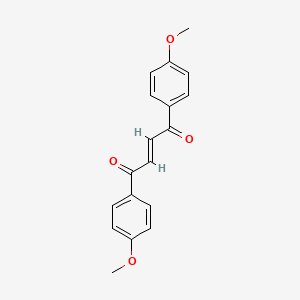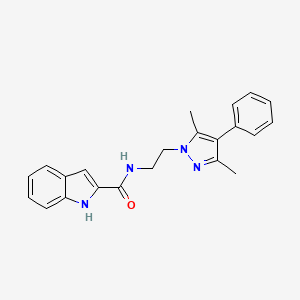![molecular formula C13H16ClN3 B2543269 3-[2-(二甲氨基)乙基]-1H-吲哚-5-腈盐酸盐 CAS No. 2445791-98-8](/img/structure/B2543269.png)
3-[2-(二甲氨基)乙基]-1H-吲哚-5-腈盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride is a chemical compound with the molecular formula C13H15N3·HCl. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest for scientific research and industrial applications.
科学研究应用
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) is believed to be certain types of serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others .
Mode of Action
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) interacts with its targets, the serotonin receptors, by binding to them. This binding can either stimulate (agonist) or block (antagonist) the receptors, leading to changes in the transmission of serotonin signals .
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotonin signaling pathway. This pathway plays a crucial role in many physiological processes, including mood regulation, intestinal movement, and blood clotting .
Pharmacokinetics
Like many other compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701) are primarily due to its interaction with serotonin receptors. By acting as an agonist or antagonist, it can modulate the activity of these receptors and subsequently alter serotonin signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride (EN300-26869701). For instance, certain conditions may affect the compound’s stability or its ability to bind to serotonin receptors .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride vary with different dosages in animal models . It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile typically involves the reaction of 5-bromo-1H-indole with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted indole derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound with a similar indole structure.
Dimethyltryptamine (DMT): Another indole derivative known for its hallucinogenic properties.
Sumatriptan: A synthetic compound used to treat migraines, also containing an indole moiety.
Uniqueness
3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it particularly valuable for research in neuropharmacology and medicinal chemistry .
属性
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13;/h3-4,7,9,15H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUXKRLDOCIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2543186.png)

![N-(3,5-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2543194.png)
![8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)


![methyl 4-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2543201.png)
![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)
![1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)
